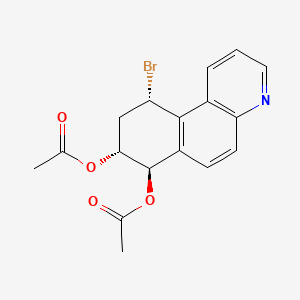
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is a complex organic compound that belongs to the class of benzoquinolines This compound is characterized by its unique structural features, including an acetyloxy group, a bromine atom, and a tetrahydrobenzoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline core, followed by the introduction of the acetyloxy and bromine groups. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzoquinolines.
科学的研究の応用
Chemistry
In chemistry, ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
作用機序
The mechanism of action of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds to ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate include other benzoquinoline derivatives with different substituents. Examples include:
- 7-Acetyloxy-10-chloro-7,8,9,10-tetrahydrobenzo(f)quinoline
- 7-Acetyloxy-10-fluoro-7,8,9,10-tetrahydrobenzo(f)quinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the acetyloxy group, along with the tetrahydrobenzoquinoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
103667-11-4 |
|---|---|
分子式 |
C17H16BrNO4 |
分子量 |
378.2 g/mol |
IUPAC名 |
[(7R,8R,10S)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)16-11-4-3-7-19-14(11)6-5-12(16)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3/t13-,15+,17+/m0/s1 |
InChIキー |
PTWXSERZABATHB-YSVLISHTSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@@H](C2=C([C@H]1OC(=O)C)C=CC3=C2C=CC=N3)Br |
正規SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

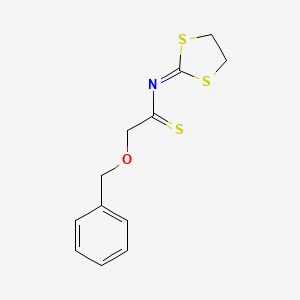
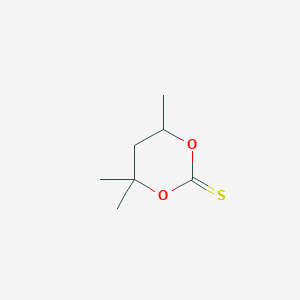
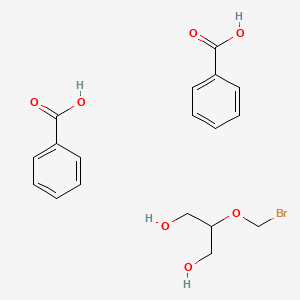


![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
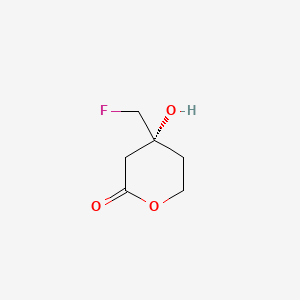

![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
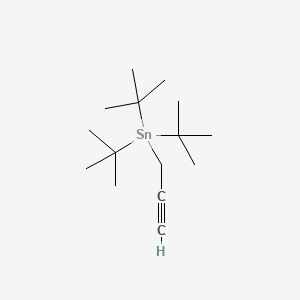
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
